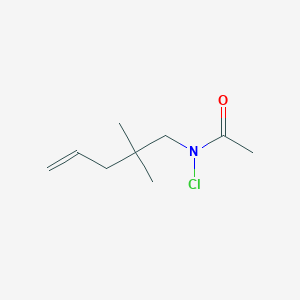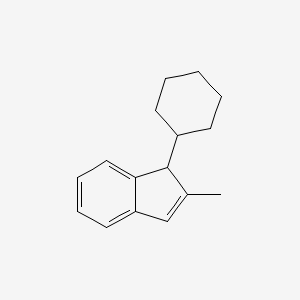![molecular formula C15H9ClN2O2 B12586580 4-Chloro-5-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile CAS No. 649553-05-9](/img/structure/B12586580.png)
4-Chloro-5-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C15H9ClN2O2 It is known for its unique structure, which includes a chloro-substituted benzene ring and a phenoxy group with a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-chlorobenzene-1,2-dicarbonitrile, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydroxymethylation: The amino groups are converted to hydroxymethyl groups through a hydroxymethylation reaction using formaldehyde and a base.
Phenoxy Substitution: Finally, the hydroxymethylated compound is reacted with phenol to introduce the phenoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Chloro-5-[4-(carboxymethyl)phenoxy]benzene-1,2-dicarbonitrile.
Reduction: 4-Chloro-5-[4-(aminomethyl)phenoxy]benzene-1,2-dicarbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the phenoxy and chloro groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-[4-(methoxymethyl)phenoxy]benzene-1,2-dicarbonitrile
- 4-Chloro-5-[4-(ethoxymethyl)phenoxy]benzene-1,2-dicarbonitrile
- 4-Chloro-5-[4-(aminomethyl)phenoxy]benzene-1,2-dicarbonitrile
Uniqueness
4-Chloro-5-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile is unique due to the presence of the hydroxymethyl group, which can participate in specific hydrogen bonding interactions. This feature distinguishes it from similar compounds with different substituents, potentially leading to unique chemical and biological properties.
Properties
CAS No. |
649553-05-9 |
|---|---|
Molecular Formula |
C15H9ClN2O2 |
Molecular Weight |
284.69 g/mol |
IUPAC Name |
4-chloro-5-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H9ClN2O2/c16-14-5-11(7-17)12(8-18)6-15(14)20-13-3-1-10(9-19)2-4-13/h1-6,19H,9H2 |
InChI Key |
RUXMJXWUSOBOJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2=C(C=C(C(=C2)C#N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Sulfanylidene-5-(thiophen-2-yl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12586514.png)


![N,N'-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide}](/img/structure/B12586531.png)
![[(1S)-1-aminohexyl]phosphonic acid](/img/structure/B12586532.png)
![N-[4-(3-chlorobut-2-enoxy)phenyl]acetamide](/img/structure/B12586540.png)
![4-Fluoro-N-{2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethyl}benzamide](/img/structure/B12586544.png)
![N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine](/img/structure/B12586552.png)


![(4E)-2-Methyl-4-[(prop-1-yn-1-yl)imino]pent-2-enenitrile](/img/structure/B12586577.png)

![3,5-Bis[3-(benzyloxy)-4-nitrophenoxy]benzoic acid](/img/structure/B12586587.png)
